molecular formula C20H15F3N2O2S B11064314 3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11064314
M. Wt: 404.4 g/mol
InChI Key: FRWDRCUQXIXJBZ-UHFFFAOYSA-N
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Description

3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the pyrroloquinoline and thiazolidine rings makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method starts with the preparation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione from 1,2,3,4-tetrahydroquinoline through reaction with oxalyl chloride, followed by Friedel–Crafts ring closure using aluminum trichloride . The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has gained prominence due to its efficiency and the stability it imparts to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The compound can inhibit or activate specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione stands out due to its spiro structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H15F3N2O2S

Molecular Weight

404.4 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)13-6-2-7-14(10-13)25-16(26)11-28-19(25)15-8-1-4-12-5-3-9-24(17(12)15)18(19)27/h1-2,4,6-8,10H,3,5,9,11H2

InChI Key

FRWDRCUQXIXJBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)N(C(=O)CS4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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